![molecular formula C30H44O4 B14092816 1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ochraceolide B is a lupane-type triterpene lactone, which is a naturally occurring compound isolated from plants belonging to the Celastraceae family. It has a complex structure characterized by multiple fused rings and various functional groups, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ochraceolide B involves multiple steps, starting from simpler lupane-type triterpenes. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the characteristic lactone ring. Specific reaction conditions, such as the use of dichloromethane as a solvent and various catalysts, are employed to achieve the desired transformations .
Industrial Production Methods
extraction from natural sources, such as the stem bark of plants in the Celastraceae family, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Ochraceolide B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of ochraceolide B with modified functional groups, which can be used for further chemical and biological studies .
Scientific Research Applications
Ochraceolide B has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ochraceolide B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the replication of human immunodeficiency virus type 1 by interfering with viral enzymes . Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Ochraceolide B can be compared with other similar lupane-type triterpenes, such as:
Ochraceolide A: Another triterpene lactone with similar cytotoxic properties but differing in its specific functional groups and biological activities.
The uniqueness of ochraceolide B lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione |
InChI |
InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3 |
InChI Key |
BSKDFVKLMLKTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


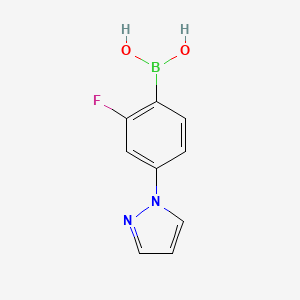
![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092743.png)
![3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14092744.png)
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14092756.png)
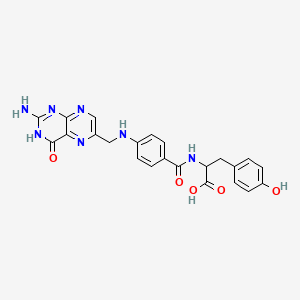
![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B14092792.png)
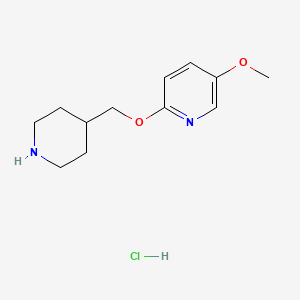
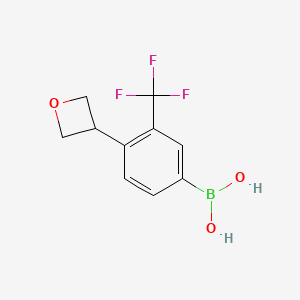
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)
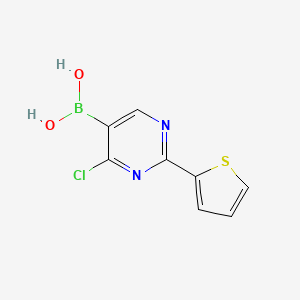
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
